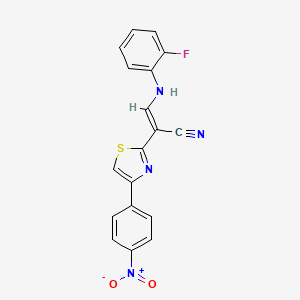

(E)-3-((2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

(E)-3-((2-Fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative characterized by:

- Acrylonitrile backbone: The α,β-unsaturated nitrile group enables conjugation and participation in nucleophilic addition reactions.

- 2-Fluorophenylamino substituent: The fluorine atom at the ortho position introduces steric hindrance and electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.

- 4-(4-Nitrophenyl)thiazol-2-yl group: The thiazole ring, substituted with a para-nitrophenyl group, enhances π-conjugation and provides a strong electron-withdrawing effect, critical for optical and electronic applications.

This compound’s design leverages the synergistic effects of fluorine and nitro groups to optimize properties such as solubility, stability, and reactivity.

Properties

IUPAC Name |

(E)-3-(2-fluoroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN4O2S/c19-15-3-1-2-4-16(15)21-10-13(9-20)18-22-17(11-26-18)12-5-7-14(8-6-12)23(24)25/h1-8,10-11,21H/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMOEYPFPQOJJY-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Acrylonitrile Formation: The acrylonitrile moiety is introduced via a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluorine atom can yield various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has highlighted the anticancer properties of thiazole derivatives, including those similar to (E)-3-((2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile. For example, a study demonstrated that thiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhance anticancer activity, suggesting that modifications to the compound could yield potent anticancer agents .

1.2 Antimicrobial Properties

Thiazole derivatives have shown promise as antimicrobial agents. In particular, compounds with nitrophenyl substitutions have been evaluated for their effectiveness against bacterial strains. The presence of the nitro group is often associated with enhanced antibacterial activity, making such compounds candidates for further development in treating resistant bacterial infections .

1.3 Anticonvulsant Effects

The anticonvulsant potential of thiazole derivatives has also been investigated. In one study, compounds structurally related to this compound were tested in picrotoxin-induced convulsion models, revealing promising anticonvulsant properties that warrant further exploration .

Material Science Applications

2.1 Photophysical Properties

The photophysical properties of thiazole derivatives make them suitable for applications in organic electronics and photonics. Studies have shown that compounds like this compound exhibit unique fluorescence characteristics, which can be harnessed in the development of fluorescent probes or sensors .

2.2 Crystal Engineering

Research into the crystal growth and structural characterization of thiazole derivatives has opened avenues for their use in crystal engineering. The ability to form stable crystals with specific optical properties is crucial for applications in optoelectronics and nanotechnology .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Evren et al., 2019 | Thiazole derivatives showed strong selectivity against cancer cell lines with IC50 values ranging from 23.30 ± 0.35 mM to >1000 mM | Anticancer agents |

| Mohamed & Ramadan, 2020 | Phenylthiazole-incorporated quinoline derivatives demonstrated remarkable activity against colon carcinoma HCT-15 | Anticancer research |

| Sayed et al., 2020 | New thiazole analogues exhibited high efficacy against multiple cancer cell lines compared to standard drugs | Anticancer development |

Mechanism of Action

The mechanism of action of (E)-3-((2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine and nitro groups can influence its binding affinity and specificity. The thiazole ring may also play a role in its biological activity by interacting with specific protein domains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Electronic Effects: The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects than the isobutylphenyl group in or the benzochromenyl group in , enhancing conjugation and optical properties.

Biological Activity: The 2-fluoro-5-nitroanilino analog demonstrates antimalarial/antiviral activity, suggesting the target compound may share similar bioactivity due to its nitro and fluorine motifs. Benzothiazole derivatives with dimethylamino groups exhibit antiviral effects, whereas the target’s fluorophenylamino group may alter binding affinity or toxicity profiles.

Optical and Material Applications :

- Stilbene azobenzene derivatives with nitro groups show high efficiency in holographic recording, a trait likely shared by the target compound due to its conjugated nitrophenyl-thiazole system.

- The benzochromenyl-thiazole compound fluoresces under UV light, a property the target compound may exhibit if the nitro group’s quenching effects are mitigated.

Synthetic Accessibility: The target compound can likely be synthesized via routes similar to those in , such as Knoevenagel condensation or Suzuki coupling, given the prevalence of acrylonitrile and thiazole intermediates in the evidence.

Biological Activity

The compound (E)-3-((2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Evaluation : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including HT-29 (colon cancer), A-431 (skin cancer), and Jurkat (leukemia). The IC50 values were found to be in the range of 1.61 to 1.98 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : Molecular docking studies suggested that the compound interacts with key proteins involved in cancer cell proliferation and survival, particularly Bcl-2 family proteins. The binding affinity was attributed to hydrophobic interactions and hydrogen bonding with specific amino acid residues .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups in the phenyl rings significantly enhanced the anticancer activity. For example, modifications at the para position of the phenyl ring with electron-donating substituents improved cytotoxic efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects.

Findings

- Antibacterial Activity : Preliminary screening against various bacterial strains indicated that the compound displayed notable antibacterial activity comparable to standard antibiotics like norfloxacin. The mechanism is likely related to disruption of bacterial cell wall synthesis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.